6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of various fluorinated tetrahydroisoquinolines has been explored through different methodologies. A directed ortho-lithiation reaction was employed to synthesize 8-fluoro-3,4-dihydroisoquinoline, which served as a key intermediate for further transformations into 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful for central nervous system drug candidates . Another approach involved a silver-catalyzed intramolecular aminofluorination of alkyne, providing an efficient one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines . Additionally, the synthesis of flumequine, an antibacterial agent, was achieved from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) through resolution with enantiomers of 3-bromocamphor-8-sulfonic acid and subsequent reactions .
Molecular Structure Analysis
The influence of fluorine on the molecular structure and crystal packing of tetrahydroisoquinoline derivatives has been studied using single crystal X-ray diffraction. The presence of fluorine was found to affect the molecular conformation and interactions, such as C–H...F and C–H...O, leading to different packing motifs in the crystal lattice . These findings are corroborated by another study that reported the crystal structures of six fluorine-substituted isoquinolines, highlighting the role of organic fluorine in generating diverse molecular motifs and intermolecular interactions .
Chemical Reactions Analysis
Fluorinated tetrahydroisoquinolines undergo various chemical reactions, including fluorophore forming reactions with glyoxylic acid. Catecholamines reacted with glyoxylic acid to form highly fluorescent compounds in a two-step process, with the introduction of a carboxyl group at C-1 or C-3 facilitating the reaction . The resolution of FTHQ into its enantiomers was achieved through recrystallization from its hydrochloride salt or from the melt, demonstrating the impact of enantiomeric purity on the resolution process .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated tetrahydroisoquinolines are closely linked to their molecular structure and the presence of fluorine atoms. The study of weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the introduction of a fluorine atom can significantly alter the molecular conformation and crystal packing . The antimycobacterial evaluation of newer quinoline carboxylic acids synthesized from tetrafluoro benzene showed that the introduction of fluorine atoms could enhance biological activity, as evidenced by the most active compound in the series . Furthermore, the optical resolution of FTHQ by supercritical fluid extraction highlighted the role of fluorine in the separation of enantiomers .
Scientific Research Applications
-
Medicinal Chemistry
- Summary of the Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids. They are used in medicinal chemistry due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- Results or Outcomes : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied .
-
Organic Chemistry
- Summary of the Application : 1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. It has been used in the synthesis of its C (1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application : Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .
- Results or Outcomes : The synthesis of C (1)-substituted THIQs has been achieved using various new and environmentally friendly methods .
-
Antibacterial Property
- Summary of the Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
- Methods of Application : The compound was synthesized and then tested against various bacterial strains .
- Results or Outcomes : The strains that were most susceptible to the action of the compound at 25 μg ml −1 were Staphylococcus .
-
Asymmetric Catalysis
- Summary of the Application : THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- Methods of Application : Various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
- Results or Outcomes : These THIQ derivatives have been used in various applications, including asymmetric catalysis .
-
Antineuroinflammatory Agents
- Summary of the Application : N-benzyl THIQs are known to function as antineuroinflammatory agents .
- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of N-benzyl THIQs and their subsequent use in biological assays .
- Results or Outcomes : These compounds have shown potential as antineuroinflammatory agents, although the specific results can depend on the exact compound and the conditions of the assay .
-
Synthesis of Alkaloids
- Summary of the Application : THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules .
- Methods of Application : These compounds can be synthesized using various methods, including multicomponent reactions .
- Results or Outcomes : The synthesis of these compounds has led to the development of a variety of alkaloids and bioactive molecules .
Safety And Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .
properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFFEMNFESMQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577338 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
224161-37-9 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.